Amphidinolide V
Description
Contextualization within Marine Natural Products Chemistry
The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular structures with significant biological activities. Marine natural products chemistry focuses on the isolation, structure elucidation, and synthesis of these novel compounds. Among the most prolific producers of such bioactive metabolites are dinoflagellates, single-celled organisms found in marine ecosystems. rsc.org These microorganisms are known to synthesize complex polyketides, many of which exhibit potent pharmacological properties. mdpi.com The study of compounds derived from organisms like dinoflagellates is a critical area of research, driving the discovery of new therapeutic leads and providing challenging targets for synthetic chemists.
Significance of Amphidinolides as Macrolide Natural Products
Amphidinolides are a large and structurally diverse family of macrolide compounds isolated from dinoflagellates of the genus Amphidinium. chemistryviews.org This class of molecules is characterized by macrocyclic lactone rings of varying sizes and complex oxygenation and stereochemical patterns. mdpi.com Since the first member, amphidinolide A, was reported, over 30 distinct amphidinolides have been identified. mdpi.com Their significance lies not only in their intricate molecular architectures, which present formidable challenges to total synthesis, but also in their potent cytotoxic activities against various cancer cell lines. mdpi.com This combination of structural complexity and biological promise makes the amphidinolide family a prominent subject of investigation in both natural products chemistry and medicinal chemistry.
Historical Perspective of Amphidinolide V Discovery and Early Characterization
This compound was first isolated from a marine dinoflagellate of the Amphidinium species. nih.gov It was identified as a novel 14-membered macrolide, distinguishing it from many of the larger members of the amphidinolide family. mdpi.com The initial isolation from its natural source yielded only scarce amounts of the compound, a common challenge in marine natural products research. nih.gov This scarcity made extensive biological evaluation and complete structural confirmation difficult, highlighting the need for chemical synthesis to provide sufficient material for further studies. nih.govresearchgate.net
Rationale for Dedicated Research on this compound
Dedicated research into this compound is driven by several key factors. Its potent cytotoxic activity against cancer cells makes it a promising lead for the development of new anticancer agents. nih.gov Furthermore, its unique and complex structure, featuring a 14-membered ring and multiple stereocenters, serves as an excellent target for the development and application of new synthetic methodologies. nih.govacs.org The successful total synthesis of this compound is not only a significant achievement in its own right but also enables the production of analogues. This, in turn, facilitates detailed structure-activity relationship (SAR) studies to understand which parts of the molecule are crucial for its biological effects and to potentially design more potent and selective derivatives. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(1S,4R,13R,14S)-13-hydroxy-4-[(1E,4E)-6-methylhepta-1,4,6-trienyl]-2,9,10,12-tetramethylidene-5,15-dioxabicyclo[12.1.0]pentadecan-6-one |
InChI |
InChI=1S/C25H32O4/c1-16(2)10-8-7-9-11-21-15-20(6)24-25(29-24)23(27)19(5)14-18(4)17(3)12-13-22(26)28-21/h8-11,21,23-25,27H,1,3-7,12-15H2,2H3/b10-8+,11-9+/t21-,23+,24-,25-/m0/s1 |
InChI Key |
JVSYUOSONIICNS-GPAUMLEVSA-N |
Isomeric SMILES |
CC(=C)/C=C/C/C=C/[C@H]1CC(=C)[C@H]2[C@@H](O2)[C@@H](C(=C)CC(=C)C(=C)CCC(=O)O1)O |
Canonical SMILES |
CC(=C)C=CCC=CC1CC(=C)C2C(O2)C(C(=C)CC(=C)C(=C)CCC(=O)O1)O |
Synonyms |
amphidinolide V |
Origin of Product |
United States |
Natural Origin and Isolation Methodologies
Identification of Producing Organisms: Dinoflagellates of the Genus Amphidinium
Amphidinolide V is a marine natural product synthesized by microorganisms. researchgate.netnih.gov The producers are dinoflagellates belonging to the genus Amphidinium. nih.govresearchgate.netdoi.org These unicellular algae are a rich source of a diverse family of bioactive macrolides known as amphidinolides. researchgate.netmdpi.com
Specifically, research has identified the Y-5 strain of an Amphidinium species as a producer of this compound. researchgate.net Many of these macrolide-producing dinoflagellates exist in a symbiotic relationship, residing within the cells of marine acoel flatworms, such as those from the genus Amphiscolops. researchgate.netmdpi.com However, free-swimming species of Amphidinium are also known to produce these compounds. nih.gov The isolation of these host organisms and their symbiotic dinoflagellates often occurs in specific marine environments, such as the waters off Okinawa, Japan. mdpi.comnih.gov
Challenges in Natural Product Isolation: Scarce Availability and Low Yields
A primary obstacle in the study of this compound is its extreme rarity. researchgate.netnih.gov The natural production of this compound by Amphidinium results in very low yields, a fact that significantly impedes comprehensive biological evaluation. researchgate.netlookchem.com The limited supply from natural sources is a major bottleneck for further research into its properties. researchgate.net
This scarcity is a common theme among the amphidinolide family. For example, in a large-scale culture effort to isolate related compounds, the yields for amphidinolides B4 and B5 from 60.5 grams of wet algal cells were a mere 0.42 mg and 0.10 mg, respectively. nih.gov These figures, representing just 0.0008% and 0.0002% of the wet weight, highlight the profound challenge of obtaining substantial quantities of these molecules from their natural producers. nih.gov Furthermore, the structural complexity of these macrolides, characterized by numerous stereocenters, makes their total chemical synthesis an equally daunting and low-yielding endeavor. researchgate.net
| Parameter | Finding | Source |
| Natural Abundance | Described as an "extremely scarce metabolite" | researchgate.netnih.gov |
| Isolation Yields | Generally very low for the amphidinolide family | researchgate.netnih.govlookchem.com |
| Impact on Research | Limited availability hampers detailed biological studies | researchgate.netlookchem.com |
| Synthesis Challenge | Complex structure makes total synthesis difficult and inefficient | researchgate.net |
Advancements in Cultivation Techniques for Amphidinium Species
To overcome the challenge of low natural abundance, researchers rely on the mass cultivation of Amphidinium species in laboratory settings. researchgate.netu-tokyo.ac.jp The standard procedure involves unialgal culturing, where a single species of the dinoflagellate is grown in a controlled environment. mdpi.comnih.gov
These cultivation systems utilize large volumes of seawater-based media, often enhanced with nutrient mixtures like the ES supplement or Provasoli's Enriched Seawater (PES) medium to promote growth. mdpi.comu-tokyo.ac.jp The cultures are maintained under specific conditions, with temperatures typically held between 23-25°C and defined light-dark cycles, such as 16 hours of light followed by 8 hours of darkness. mdpi.comnih.govjst.go.jp The cultivation period usually spans several weeks. jst.go.jp These efforts require significant resources, with culture volumes reaching hundreds or even thousands of liters to produce enough biomass for extraction. mdpi.comu-tokyo.ac.jp Despite these advanced culturing methods, producing these compounds at an industrial scale remains a significant challenge. nih.gov
| Cultivation Parameter | Typical Condition | Source(s) |
| Culture Type | Unialgal (single species) | mdpi.comnih.gov |
| Culture Medium | Seawater enriched with supplements (e.g., ES, PES) | mdpi.comnih.govu-tokyo.ac.jp |
| Temperature | 23-25 °C | mdpi.comnih.govu-tokyo.ac.jp |
| Light Cycle | e.g., 16h light / 8h dark | nih.gov |
| Duration | ~2 weeks | mdpi.comnih.govjst.go.jp |
| Scale | Large volumes (e.g., 400 L to 1300 L) | mdpi.comu-tokyo.ac.jp |
Analytical Methodologies for Detection and Preliminary Characterization from Natural Sources
The journey from cultured dinoflagellate to purified compound involves a multi-step analytical process. It begins with the extraction of metabolites from the harvested algal cells, typically using a mixture of solvents like methanol (B129727) and toluene. mdpi.comu-tokyo.ac.jp The resulting crude extract is then subjected to a separation technique known as liquid-liquid partitioning to remove unwanted substances. mdpi.comnih.gov
Following this initial cleanup, the extract undergoes various forms of chromatography. Column chromatography, using stationary phases like silica (B1680970) gel or C18-modified silica, is employed for the initial fractionation of the complex mixture. mdpi.comnih.gov For the final purification step, High-Performance Liquid Chromatography (HPLC) is the method of choice, providing the high resolution needed to isolate individual macrolides like this compound. nih.gov
For the crucial task of identifying and characterizing the isolated compound, a suite of powerful spectroscopic techniques is used. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is indispensable for elucidating the intricate three-dimensional structure of the molecule. u-tokyo.ac.jp Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides vital information on the compound's mass and fragmentation pattern, confirming its identity. researchgate.net In a proactive approach, modern strategies also employ molecular techniques; the analysis of 18S ribosomal DNA sequences can be used to screen different Amphidinium strains to identify those with the genetic machinery for macrolide production before committing to large-scale cultivation. u-tokyo.ac.jp
| Methodology | Purpose | Source(s) |
| Solvent Extraction | Initial recovery of metabolites from biomass | mdpi.comnih.govu-tokyo.ac.jp |
| Column Chromatography | Fractionation of the crude extract | mdpi.comnih.gov |
| HPLC | Final purification of the target compound | nih.gov |
| 2D-NMR Spectroscopy | Detailed structural elucidation | u-tokyo.ac.jpscispace.com |
| LC-MS/MS | Identification based on mass and fragmentation | researchgate.net |
| 18S rDNA Analysis | Pre-screening of producing organisms | u-tokyo.ac.jp |
Total Synthesis Strategies and Methodological Innovations
Overview of Synthetic Challenges Posed by Amphidinolide V's Complex Macrolactone Structure
The synthesis of this compound is a significant undertaking due to several inherent structural complexities. The molecule features a 20-membered macrolactone, a structural motif that poses an entropic barrier to cyclization. researchgate.net Furthermore, the macrocycle is adorned with numerous stereocenters, and its backbone contains densely arrayed alkene moieties, including two 1,3-diene systems. acs.org The presence of vicinal exo-methylene branches and an α,β-unsaturated epoxyaldehyde further complicates the synthetic design. researchgate.netnih.gov Establishing the correct relative and absolute stereochemistry of these elements is a critical challenge that demands highly selective and efficient chemical transformations.
Early Approaches to Total Synthesis
Initial forays into the total synthesis of this compound sought to address the aforementioned challenges through a combination of established and novel synthetic methodologies. These early strategies often involved the synthesis of smaller, stereochemically defined fragments that would later be coupled to construct the carbon skeleton of the macrolide. A key consideration in these approaches was the strategic disconnection of the target molecule to identify key bond formations that could be achieved with high efficiency and stereocontrol.
One of the pivotal early successes in the total synthesis of this compound was reported by Fürstner and colleagues. researchgate.netbeilstein-journals.org Their approach demonstrated the power of a sequential metathesis strategy to construct the complex macrocyclic core. researchgate.netbeilstein-journals.org This work not only achieved the total synthesis of the natural product but also enabled the determination of its absolute configuration through the preparation of a complete set of conceivable stereoisomers. researchgate.netnih.gov
Another notable approach, developed by Lee and coworkers, also highlighted the utility of catalytic transformations in assembling the intricate structure of this compound. acs.orgnih.gov Their synthesis featured a base-catalyzed alkynyl silane (B1218182) alcoholysis/ring-closing enyne metathesis sequence for the construction of a 1,3-diene motif and a diene ring-closing metathesis (RCM) for the installation of a functionalized 1,5-diene subunit. acs.orgnih.gov
Key Catalytic Transformations in Total Synthesis
The successful total syntheses of this compound have been heavily reliant on the strategic implementation of powerful catalytic transformations, particularly various forms of metathesis reactions. These reactions have proven to be indispensable tools for the formation of the macrocycle and the installation of key unsaturated functionalities.
Metathesis reactions, which involve the redistribution of chemical bonds of alkenes and alkynes, have emerged as a cornerstone of modern synthetic organic chemistry. thieme-connect.de Their application in the synthesis of this compound has been particularly impactful, enabling the efficient construction of the large and complex macrolactone ring.
The Fürstner group's synthesis of this compound prominently features a Ring-Closing Alkyne Metathesis (RCAM) reaction as a key step in the formation of the macrocycle. researchgate.netnih.gov In this approach, a diyne precursor was subjected to RCAM using a molybdenum catalyst to forge the cyclic alkyne. beilstein-journals.orgnih.gov This strategy proved to be highly effective, providing the macrocyclic alkyne in good yield. nih.gov The resulting cycloalkyne then served as a versatile intermediate for further functionalization. researchgate.netnih.gov
Table 1: Key RCAM Reaction in the Total Synthesis of this compound
| Precursor | Catalyst | Product | Yield | Reference |
|---|
Following the successful RCAM, the Fürstner synthesis employed a subsequent intermolecular enyne metathesis reaction to install the characteristic vicinal exo-methylene branches of this compound. researchgate.netbeilstein-journals.org The preformed cyclic alkyne was reacted with ethylene (B1197577) in the presence of a second-generation Grubbs ruthenium catalyst. beilstein-journals.orgd-nb.info This innovative sequence of RCAM followed by intermolecular enyne metathesis provided a powerful and efficient method for constructing the diene units within the macrocyclic framework. beilstein-journals.org
Intermolecular Enyne Metathesis
Advanced Metal-Catalyzed Transformations
The intricate structure of this compound, characterized by a 14-membered macrolactone, multiple stereocenters, and numerous exocyclic methylene (B1212753) groups, has necessitated the development and application of sophisticated metal-catalyzed reactions. These transformations have been instrumental in achieving high levels of stereocontrol and efficiency.
Ruthenium-Catalyzed Methodologies
Ruthenium-catalyzed metathesis reactions have emerged as a powerful tool in the synthesis of this compound and its analogs. beilstein-journals.orgnih.gov Notably, the Grubbs second-generation catalyst has been effectively utilized for both intermolecular enyne metathesis and cross-metathesis reactions, demonstrating its high activity and stereoselectivity. beilstein-journals.org
A seminal strategy developed by Fürstner and colleagues showcases the power of sequential metathesis reactions. nih.govresearchgate.net Their approach to the macrocyclic core of this compound involves an initial ring-closing alkyne metathesis (RCAM) using a Schrock molybdenum catalyst, followed by an intermolecular enyne metathesis of the resulting cycloalkyne with ethylene, catalyzed by a ruthenium complex. beilstein-journals.orgnih.govresearchgate.netd-nb.info This sequence ingeniously forges the macrocycle and installs the characteristic vicinal exo-methylene groups. nih.govresearchgate.net
In a different approach, the total synthesis of (–)-amphidinolide V accomplished by Lee and coworkers also prominently featured ruthenium catalysis. acs.orgnih.gov A key step involved a ring-closing enyne metathesis (RCEYM) to construct a 1,3-diene motif within a cyclic intermediate. acs.orgwpmucdn.com
Table 1: Application of Ruthenium Catalysts in this compound Synthesis
| Synthetic Approach | Catalyst | Reaction Type | Key Bond Formation/Structural Motif | Reference |
|---|---|---|---|---|
| Fürstner Synthesis | Grubbs 2nd Gen. Catalyst | Intermolecular Enyne Metathesis | Installation of vicinal exo-methylene groups | beilstein-journals.orgd-nb.info |
| Lee Synthesis | Grubbs 2nd Gen. Catalyst | Ring-Closing Enyne Metathesis (RCEYM) | Construction of a 1,3-diene subunit | acs.orgacs.org |
Gold-Catalyzed Cycloisomerization Approaches
Gold catalysis has provided elegant solutions for the construction of key heterocyclic fragments in complex natural product synthesis. mdpi.comacs.org In the context of the total synthesis of (–)-Amphidinolide V, Lee and coworkers employed a gold-catalyzed cycloisomerization in the early stages of their synthetic route. mdpi.comresearchgate.net This specific transformation proved crucial for efficiently assembling a substituted tetrahydropyran (B127337) ring system, a common structural element in polyketide natural products. researchgate.netnih.gov The reaction proceeds via the activation of an alkyne by a gold(I) catalyst, which facilitates the intramolecular attack of a hydroxyl group, leading to the desired cyclized product with high regio- and stereoselectivity. nih.govscispace.com
Silicon-Tethered Metathesis Strategies
To overcome challenges associated with macrocyclization and to control the geometry of newly formed double bonds, silicon-tethered metathesis strategies have been successfully implemented. thieme-connect.de This tactic was central to the total synthesis of Amphidinolide X, a related macrolide, where a silicon-tethered ring-closing metathesis (RCM) was used to construct a challenging trisubstituted double bond that was inaccessible via standard RCM. nih.govacs.org
In the synthesis of (–)-Amphidinolide V by the Lee group, a silicon-tethered ring-closing enyne metathesis (RCEYM) was utilized to form a silacycle intermediate. wpmucdn.com This was followed by a diene RCM to install a functionalized 1,5-diene subunit. acs.orguic.edu The temporary silicon tether serves to pre-organize the substrate for the metathesis reaction, facilitating the formation of the desired ring system, after which the tether can be cleaved. thieme-connect.denih.gov
Organocatalysis in Stereoselective Bond Formations
Beyond metal-catalyzed methods, organocatalysis has offered powerful, metal-free alternatives for the enantioselective construction of key chiral centers within the fragments of this compound.
Proline-Mediated Direct Cross-Aldol Condensation
A significant innovation in the convergent synthesis of (–)-Amphidinolide V by Lee's group was the use of an L-proline-mediated direct cross-aldol condensation. acs.orgnih.govresearchgate.net This reaction was employed to couple two complex and advanced aldehyde intermediates. acs.orgresearcher.life The organocatalytic approach enabled the efficient construction of a crucial α,β-unsaturated epoxyaldehyde fragment. acs.orgnih.govresearchgate.net Notably, the reaction proceeded with high efficiency and stereoselectivity, producing the desired product in 66% isolated yield with a 12.5:1 E/Z ratio, while avoiding self-condensation of the starting aldehydes. acs.org This step highlights the power of organocatalysis to forge key C-C bonds in late-stage intermediates of a complex synthesis. researchgate.netresearchgate.net
Convergent and Fragment-Based Synthetic Routes
Given the structural complexity of this compound, all successful total syntheses have adopted a convergent, fragment-based approach. d-nb.infosemanticscholar.org This strategy involves the independent synthesis of several key fragments of the molecule, which are then coupled together in the later stages of the synthesis. researchgate.netmdpi.com
Table 2: Key Fragments in the Convergent Synthesis of Amphidinolide J (An Illustrative Analog)
| Retrosynthetic Disconnection | Fragment | Key Coupling Strategy | Reference |
|---|---|---|---|
| Cossy et al. | C1-C4, C5-C12, C13-C20 | Suzuki-Miyaura coupling, Alkynyllithium addition | mdpi.com |
This table illustrates a typical fragment-based strategy for a related amphidinolide, as detailed retrosynthetic fragment data for this compound is disseminated across multiple sources.
The flexibility of these convergent strategies has not only enabled the total synthesis of the natural product itself but has also facilitated the preparation of a variety of stereoisomers and analogues. nih.govresearchgate.net This has been crucial for the unambiguous determination of the absolute configuration of this compound and for initial investigations into the structure-activity relationships of this class of cytotoxic compounds. nih.govresearchgate.net
Stereoselective Construction of Key Subunits
The assembly of this compound necessitates precise control over the stereochemistry of its numerous chiral centers and the geometry of its olefinic bonds. The construction of the densely arrayed alkene moieties, in particular, has required the development and application of sophisticated synthetic methods.
The total syntheses of this compound have showcased elegant solutions for the stereoselective formation of its conjugated and skipped diene systems.
In a notable approach, the research group of Fürstner employed a powerful sequence of metathesis reactions to construct the macrocyclic framework and its embedded diene. researchgate.net Their strategy hinged on a ring-closing alkyne metathesis (RCAM) of a diyne precursor, followed by an intermolecular enyne metathesis with ethylene. researchgate.netnih.gov This sequence not only forged the macrocycle but also installed the vicinal exo-methylene groups characteristic of this compound. researchgate.netnih.gov The use of a Schrock molybdenum catalyst was crucial for the initial ring-closing alkyne metathesis. researchgate.net This metathesis-based approach provides a high degree of flexibility, allowing for the stereoselective synthesis of various diene configurations. researchgate.net
An alternative and equally impressive strategy was developed by Lee and his team. Their synthesis featured a base-catalyzed alkynyl silane alcoholysis followed by a ring-closing enyne metathesis (RCEYM) to construct a 1,3-diene motif. nih.govacs.org Furthermore, they utilized a diene ring-closing metathesis (RCM) followed by a ring-contractive allylic transposition of cyclic silyl (B83357) ethers for the stereoselective installation of a functionalized 1,5-diene subunit. nih.govacs.org This highlights the power of metal-catalyzed transformations in the assembly of complex molecular architectures. nih.gov
Other approaches to diene synthesis in the broader context of amphidinolide synthesis, which are relevant to the challenges posed by this compound, include the use of Stille-type couplings. For instance, in the synthesis of Amphidinolide H and G, a copper-mediated Stille-type coupling was employed where traditional palladium catalysis failed. organic-chemistry.org
The closure of the 14-membered macrolactone ring is a critical and often challenging step in the total synthesis of this compound. The success of this transformation depends heavily on the chosen reagents and the conformational preferences of the seco-acid precursor.
In the synthesis of related amphidinolides, various macrolactonization protocols have been successfully employed. The Yamaguchi macrolactonization is a frequently used method, as seen in the synthesis of Amphidinolide J and X. mdpi.com In some instances, this method has been shown to produce the desired macrolactone along with other cyclic products. mdpi.com For example, in the synthesis of Amphidinolide J, Yamaguchi macrolactonization of the seco-acid yielded both the 15-membered and 14-membered macrolactones. mdpi.com
The Shiina macrolactonization is another powerful method that has found application in the synthesis of amphidinolides, such as Amphidinolide K. mdpi.comnih.govfigshare.com This method was reported to provide the desired macrolactone in excellent yield. mdpi.com
The choice of macrolactonization strategy can be influenced by the preceding synthetic steps. For instance, in syntheses where ring-closing metathesis is used to form the macrocycle, the ester linkage is typically installed prior to the RCM reaction. acs.org This contrasts with strategies that rely on a late-stage macrolactonization of a seco-acid.
Installation of Densely Arrayed Alkene Moieties (e.g., 1,3-Dienes, 1,5-Dienes)
Comparative Analysis of Different Total Synthesis Protocols for this compound
To date, two major total synthesis campaigns for this compound have been reported, one by Fürstner and coworkers and another by Lee and his team. A comparative analysis of these two approaches reveals distinct strategic choices in the construction of the complex target molecule.
| Feature | Fürstner Synthesis | Lee Synthesis |
| Key Strategy for Macrocycle & Diene | Ring-closing alkyne metathesis (RCAM) followed by intermolecular enyne metathesis with ethylene. researchgate.netnih.gov | Base-catalyzed alkynyl silane alcoholysis/ring-closing enyne metathesis (RCEYM) for 1,3-diene; Diene RCM and ring-contractive allylic transposition for 1,5-diene. nih.govacs.org |
| Catalysts | Schrock molybdenum catalyst for RCAM. researchgate.net | Not explicitly detailed in the provided abstract, but mentions the prowess of metal-catalyzed transformations. nih.gov |
| Key Fragment Coupling | Not explicitly detailed in the provided abstract, but the focus is on the metathesis sequence for the core. | Proline-mediated direct cross-aldol condensation of two advanced aldehyde intermediates. nih.govacs.org |
| Stereochemical Control | The metathesis approach allows for stereoselective formation of diene configurations. researchgate.net | Asymmetric synthesis with stereoselective installation of the 1,5-diene subunit. nih.govacs.org |
| Synthesis of Stereoisomers | A comprehensive set of diastereomers was prepared to establish the absolute configuration of the natural product. nih.gov | The synthesis targeted the natural (-)-amphidinolide V. nih.gov |
The Fürstner synthesis is notable for its use of alkyne metathesis as a key strategic element, which elegantly addresses the challenge of constructing the macrocycle and the vicinal exo-methylene groups in a convergent manner. researchgate.netnih.gov The Lee synthesis, on the other hand, showcases a remarkable combination of catalytic transformations, including enyne and diene metathesis, to achieve a highly stereocontrolled synthesis. nih.govacs.org Both syntheses represent significant achievements in the field of natural product synthesis and demonstrate the power of modern synthetic methodologies.
Synthesis of Stereoisomers and Diastereomers of this compound
The synthesis of stereoisomers and diastereomers of this compound has been instrumental in the definitive assignment of its absolute configuration. The scarcity of the natural product made spectroscopic comparison with a library of synthetic stereoisomers the most viable approach to structural elucidation.
The Fürstner group undertook a systematic synthesis of a complete set of conceivable stereoisomers of this compound. nih.gov By comparing the spectroscopic data of the synthetic compounds with that of the natural product, they were able to unequivocally establish the absolute configuration of this compound as 8R, 9S, 10S, 13R. researchgate.netnih.gov This comprehensive approach not only solved the structural puzzle but also provided valuable insights into the structure-activity relationships of this class of macrolides. nih.gov The study revealed that the stereostructure of the macrolactone is a critical determinant of its cytotoxic activity. nih.gov
The synthesis of these diastereomers relied on the flexibility of their synthetic blueprint, which allowed for the variation of stereocenters in the precursor fragments. nih.gov This work underscores the importance of total synthesis not only as a means of producing rare natural products but also as a crucial tool for stereochemical assignment and biological investigation.
Structure Activity Relationship Sar Studies
Elucidation of Absolute Configuration Through Synthetic Means
The definitive three-dimensional structure of Amphidinolide V remained uncertain until it was unambiguously established through total synthesis. A key breakthrough was a concise synthesis that hinged on a strategic application of modern metathesis reactions. nih.gov The process involved a sequence starting with a ring-closing alkyne metathesis (RCAM) to form the macrocyclic core, followed by an intermolecular enyne metathesis with ethene to install the characteristic vicinal exo-methylene groups. nih.gov
This synthetic approach was instrumental as it allowed for the preparation of not just one candidate structure, but a complete set of all conceivable stereoisomers. nih.gov By comparing the spectral data of the synthetic material with an authentic sample of the natural product, any structural ambiguity was eliminated. nih.gov This comparative analysis unequivocally established the absolute configuration of natural this compound as (8R, 9S, 10S, 13R). nih.govresearchgate.net This synthetic achievement laid the essential groundwork for all subsequent SAR studies, as it provided a confirmed structural standard and the means to produce diastereomers for comparative biological evaluation.
Impact of Macrolactone Stereostructure on Biological Activity
One of the most significant findings from the SAR investigations of this compound is the critical importance of the stereochemistry within the macrolactone core. beilstein-journals.org The specific spatial arrangement of the chiral centers at positions C8, C9, C10, and C13 is paramount for the compound's potent cytotoxic activity. nih.gov
| Compound | Configuration | Relative Cytotoxicity |
|---|---|---|
| This compound | (8R, 9S, 10S, 13R) - Natural | Active |
| ent-Amphidinolide V | (8S, 9R, 10R, 13S) - Enantiomer | Inactive |
| Other Diastereomers | Various epimers | Inactive |
Influence of Side Chain Alterations on Activity Profile
In stark contrast to the stringent stereochemical requirements of the macrolactone core, the biological activity of this compound appears to be remarkably tolerant of modifications to its lipophilic side chains. nih.gov Synthetic analogues were created where the two alkyl chains appended to the macrocycle were altered. nih.govresearchgate.net
Evaluation of these analogues demonstrated that these changes did not lead to any notable decrease in cytotoxicity. nih.gov This suggests that the side chains may not be involved in the primary binding interactions with the molecular target. Their role may be more related to general physicochemical properties, such as membrane traversal or solubility, rather than specific, directional interactions that contribute to the mechanism of action. This discovery is significant for the design of future analogues, as it indicates that the side chains can be modified—for instance, to attach fluorescent probes or other reporter groups—without compromising the core activity of the molecule. nih.gov
| Compound | Side Chain Description | Relative Cytotoxicity |
|---|---|---|
| This compound (Natural) | Original lipophilic side chains | Active |
| Analogue 1 | Altered lipophilic side chain | Active |
| Analogue 2 | Different altered lipophilic side chain | Active |
Development and Evaluation of Synthetic Analogues and Derivatives for SAR Investigations
The successful SAR investigation of this compound was entirely dependent on the development of a flexible and efficient synthetic strategy. nih.gov The power of the metathesis-based approach was its inherent adaptability, which provided access to a comprehensive collection of diastereomers and specifically designed analogues. nih.govbeilstein-journals.org
This synthetic blueprint allowed for the systematic and independent variation of different structural elements of the molecule. Researchers could generate the full set of possible stereoisomers of the macrolide core to probe the importance of its 3D structure. nih.gov Simultaneously, the synthesis allowed for the creation of derivatives with modified side chains to investigate their contribution to the activity profile. nih.govresearchgate.net The evaluation of this purpose-built library of compounds provided the first, crucial insights into the SAR of this compound, clearly delineating the critical role of the macrolactone stereostructure versus the non-critical nature of the side chains. beilstein-journals.org
Methodologies for SAR Determination (e.g., Evaluation of Diastereomeric Sets)
The principal methodology employed to determine the structure-activity relationships for this compound was the systematic synthesis and comparative biological evaluation of a rationally designed set of stereoisomers and analogues. beilstein-journals.org The core of this strategy was the creation of a complete diastereomeric set of the this compound macrocycle. nih.gov
By synthesizing all possible combinations of the stereocenters at positions 8, 9, 10, and 13, researchers could directly test the hypothesis that the specific stereochemistry of the natural product was essential for its function. Each of these synthetic compounds, along with the natural product, was subjected to in vitro cytotoxicity assays against cancer cell lines. nih.gov The resulting data, which showed a stark difference in activity between the natural isomer and all other diastereomers, provided conclusive evidence for the critical nature of the macrolactone's configuration. nih.gov This approach, involving the methodical evaluation of diastereomeric sets, represents a classic and powerful method for elucidating the SAR of complex natural products.
Biological Activity and Mechanistic Investigations
Classification as a Cytotoxic Marine Macrolide
Amphidinolides, including Amphidinolide V, are classified as cytotoxic marine macrolides. mdpi.comnih.gov They are polyketide secondary metabolites produced by dinoflagellates. mdpi.com The family of amphidinolides consists of over 40 different compounds with varying ring sizes and complex structures. mdpi.comnih.govresearchgate.netnih.gov Many of these compounds exhibit significant cytotoxicity against a range of cancer cell lines, with some of the larger ringed structures showing activity at the nanomolar level. mdpi.comdoi.org The potent biological activity and intricate structures of amphidinolides have made them attractive targets for total synthesis and further biological investigation. ub.eduthieme-connect.com
Preclinical Evaluation of Cytotoxic Activity Against Cancer Cell Lines (General)
This compound has demonstrated cytotoxic activity against tumor cell lines. researchgate.net While specific IC50 values for this compound against a wide panel of cell lines are not extensively detailed in the provided results, the general trend for the amphidinolide family is potent cytotoxicity. For instance, some of the most potent members of the family, which possess a 26-membered macrocycle, are active at the picogram level against murine lymphoma (L1210) and human epidermoid carcinoma (KB) cells. mdpi.comnih.gov The cytotoxicity of these compounds can be influenced by subtle structural differences. nih.gov Synthetic efforts have enabled the production of various amphidinolide analogues, and subsequent biological evaluation has provided initial insights into structure-activity relationships, indicating that the stereostructure of the macrolactone is a critical determinant of cytotoxicity. researchgate.netnih.gov
Table 1: Cytotoxic Activity of Selected Amphidinolides
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| Amphidinolide N | Human cervix adenocarcinoma | 0.01 ng/mL | mdpi.com |
| Amphidinolide B | Murine leukemia (L1210) | 0.14 ng/mL | mdpi.com |
| Amphidinolide H | Murine leukemia (L1210) | 0.48 ng/mL | mdpi.com |
| Stragulin A | Human melanoma (A2058) | 0.18 µM | mdpi.comnih.gov |
| Amphidinolide X | Murine lymphoma (L1210) | 0.6 µg/mL | lookchem.com |
| Amphidinolide Y | Murine lymphoma (L1210) | 0.8 µg/mL | lookchem.com |
| Amphidinolide X | Human epidermoid carcinoma (KB) | 7.5 µg/mL | lookchem.com |
| Amphidinolide Y | Human epidermoid carcinoma (KB) | 8.0 µg/mL | lookchem.com |
Comparative Biological Activities with Other Amphidinolides (e.g., Amphidinolides J, K, X, H1)
The biological activities within the amphidinolide family are diverse, with different members exhibiting varying potencies and even opposing mechanisms of action. nih.govnih.govresearchgate.netresearchgate.net
Amphidinolide J and X: These are considered moderately cytotoxic. nih.govresearchgate.net Their mechanism of action involves the destabilization of actin filaments. nih.govnih.govresearchgate.net They have been shown to inhibit actin assembly and interact with G-actin (monomeric actin) in vitro. researchgate.netresearchgate.netcsic.es
Amphidinolide K: This 19-membered macrolide is also moderately cytotoxic. nih.govacs.org In contrast to J and X, Amphidinolide K acts as a stabilizer of F-actin (filamentous actin). nih.govmdpi.comnih.govub.eduresearchgate.net
Amphidinolide H1: Structurally similar to Amphidinolide B1, Amphidinolide H1 is a potent cytotoxic macrolide that stabilizes F-actin. researchgate.netnih.gov Its mechanism is unique as it involves the formation of a covalent bond with actin. researchgate.netnih.govnih.gov
Proposed Mechanisms of Action within the Amphidinolide Family
The primary cellular target for many amphidinolides has been identified as the actin cytoskeleton. nih.govcsic.eschemistryviews.org However, the specific interactions and resulting effects can differ significantly among the various members of this family. nih.govnih.gov
Molecular Targeting Hypotheses and Research Directions
The primary molecular target hypothesis for this compound centers on its interaction with actin. The consistent findings that other amphidinolides modulate actin dynamics make it the most probable target. researchgate.net The profound impact of the macrolactone's stereostructure on cytotoxicity further supports the notion of a specific binding pocket on a target protein, with actin being the leading candidate. nih.govbeilstein-journals.org
Future research will undoubtedly focus on definitively identifying the molecular target of this compound and elucidating the precise nature of their interaction. Key research directions include:
Direct Binding Studies: Conducting in vitro binding assays with purified actin to determine if this compound directly interacts with G-actin or F-actin and to quantify the binding affinity.
Mechanism of Action on Actin Dynamics: Investigating whether this compound stabilizes or destabilizes actin filaments, similar to its congeners. This can be achieved through actin polymerization and depolymerization assays.
Identification of the Binding Site: Utilizing techniques such as photoaffinity labeling or computational modeling to pinpoint the specific binding site of this compound on the actin protein. Understanding the binding site will be crucial for explaining the structure-activity relationships observed.
Cellular Imaging: Employing high-resolution microscopy to visualize the effects of this compound on the actin cytoskeleton in cancer cells, providing a clearer picture of its cellular impact.
Exploration of Other Potential Targets: While actin is the most likely candidate, the possibility of other intracellular targets should not be dismissed. Broader screening assays could reveal other proteins or pathways affected by this compound.
The synthesis of this compound analogues with varied stereochemistry and side-chain modifications has already provided initial insights into its structure-activity relationship. nih.govbeilstein-journals.org Continued synthetic efforts to create a library of analogues will be invaluable for probing the specific structural features required for potent and selective anticancer activity. These studies will pave the way for the rational design of novel and more effective anticancer agents based on the this compound scaffold.
Future Directions in Amphidinolide V Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency
One of the powerful techniques employed in the synthesis of Amphidinolide V is olefin metathesis, a Nobel Prize-winning reaction. sigmaaldrich.com Specifically, ring-closing metathesis (RCM) and enyne metathesis have been instrumental. sigmaaldrich.comresearchgate.net Future efforts will likely concentrate on developing more sophisticated and robust catalysts for these transformations, potentially leading to even more concise and elegant synthetic routes. sigmaaldrich.comwpmucdn.com For instance, the use of silyl-tethered enyne substrates in ring-closing enyne metathesis (RCEYM) has shown promise in constructing key structural motifs of the molecule. sigmaaldrich.comsigmaaldrich.com
Another promising avenue is the application of gold-catalyzed reactions. Gold-catalyzed cycloisomerization has been utilized in the early stages of a total synthesis of (-)-Amphidinolide V, demonstrating the potential of this methodology for constructing complex cyclic systems. mdpi.comresearchgate.net Further exploration of gold catalysis, including its use in tandem reactions, could streamline the synthesis significantly. acs.org
Additionally, the development of novel cross-coupling reactions continues to be a priority. mdpi.com Palladium-catalyzed reactions, such as Suzuki and Negishi couplings, have been crucial for connecting complex fragments of the molecule. mdpi.com Future research may involve the design of new ligands and catalytic systems to improve the efficiency and functional group tolerance of these reactions. mdpi.com The strategic use of proline-mediated direct cross-aldol condensations has also proven effective in constructing key stereocenters and functional groups within the molecule. acs.org
Advanced Computational Studies on this compound Structure and Interactions
Computational chemistry offers a powerful lens through which to study the intricate three-dimensional structure of this compound and its interactions with biological macromolecules. Future computational studies will likely employ more sophisticated theoretical models and simulation techniques to provide deeper insights into its conformation, dynamics, and binding modes.
Detailed analytical and computational studies have already been performed on key reactions used in the synthesis of related natural products, such as proline sulfonamide-catalyzed aldol (B89426) reactions. oregonstate.edu These studies have helped to elucidate the origins of stereoselectivity and can guide the design of more effective catalysts. oregonstate.edu Similar in-depth computational analyses of the key bond-forming reactions in the this compound synthesis will be invaluable.
Furthermore, computational modeling can be used to predict the structure and electronic properties of the transition metal catalysts used in the synthesis. nih.gov For example, a combination of spectroscopic, crystallographic, and computational studies can provide a comprehensive understanding of the structure and reactivity of molybdenum alkylidyne complexes used in alkyne metathesis. nih.gov This knowledge can then be used to design new catalysts with improved performance.
Deeper Elucidation of Biological Targets and Signaling Pathways
While the cytotoxicity of this compound against various cancer cell lines, such as L1210 murine lymphoma and human KB carcinoma cells, is well-documented, the precise molecular mechanisms underlying its activity are not fully understood. nih.govmdpi.com A major focus of future research will be the identification and validation of its biological targets and the elucidation of the signaling pathways it perturbs.
Initial studies have suggested that some amphidinolides interact with actin. researchgate.net Future investigations will likely involve a combination of biochemical and cell-based assays to confirm this interaction and to determine its functional consequences. Techniques such as affinity chromatography, photoaffinity labeling, and proteomics can be employed to identify direct binding partners of this compound within the cell.
Understanding the signaling pathways affected by this compound is also a critical area for future research. Many marine natural products exert their effects by modulating key cellular signaling pathways. frontiersin.org For instance, okadaic acid, another dinoflagellate-derived toxin, is a known inhibitor of protein phosphatases and is widely used as a tool to study cellular regulation. nih.govfrontiersin.org It is plausible that this compound also targets critical nodes in cellular signaling networks. Future studies will likely use transcriptomic, proteomic, and metabolomic approaches to obtain a global view of the cellular response to this compound treatment, thereby revealing the key pathways involved in its cytotoxic effects.
Exploration of this compound as a Chemical Probe for Cell Biology
The unique structure and potent biological activity of this compound make it an attractive candidate for development as a chemical probe. researchgate.net Chemical probes are small molecules that can be used to study the function of specific proteins or pathways in a cellular context. researchgate.net The scarcity of this compound from its natural source necessitates efficient synthetic access to enable its development and use as a research tool. researchgate.net
The total synthesis of this compound and its analogs opens the door to structure-activity relationship (SAR) studies. researchgate.netmpg.de By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. researchgate.net This information is crucial for designing more potent and selective analogs that can serve as optimized chemical probes. The synthesis of a complete set of stereoisomers has already provided initial insights into the critical importance of the macrolactone's stereostructure for its cytotoxicity. researchgate.net
Once a well-characterized and potent analog is in hand, it can be functionalized with tags (e.g., fluorescent dyes, biotin) to facilitate its use in various cell biology applications. colab.ws These tagged probes can be used to visualize the subcellular localization of the target protein, to pull down its binding partners, and to study its dynamics within living cells. The development of this compound-based chemical probes holds the potential to uncover new aspects of fundamental cell biology.
Q & A
Q. What are the primary methodologies for isolating and identifying Amphidinolide V from marine sources?
this compound is typically isolated from symbiotic dinoflagellates of the genus Amphidinium. The process involves:
- Extraction : Use of organic solvents (e.g., methanol, dichloromethane) to lyse cells and extract metabolites.
- Chromatography : Fractionation via silica gel column chromatography, followed by HPLC purification using C18 columns.
- Spectroscopic Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) for structural elucidation, coupled with High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation .
- Key Data : Typical NMR signals include δH 5.32 ppm (olefinic protons) and δC 128.06 ppm (aromatic carbons in C6D6 solvent) .
Q. How are preliminary bioactivity assays designed to evaluate this compound’s cytotoxic properties?
Bioactivity studies often follow:
- Cell Lines : Use of human cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls.
- Dose-Response Curves : IC50 values calculated via MTT or SRB assays after 48–72 hours of exposure.
- Mechanistic Probes : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining).
- Controls : Positive controls (e.g., doxorubicin) and solvent-only negative controls to validate results .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?
Discrepancies in stereochemistry are addressed through:
- Synthetic Correlation : Total synthesis of proposed stereoisomers and comparison of spectroscopic data (e.g., NOESY correlations, J-based coupling analysis) .
- X-ray Crystallography : Single-crystal analysis of derivatives (e.g., heavy-atom derivatives for phasing).
- Computational Modeling : DFT calculations to predict NMR chemical shifts and optical rotations, cross-referenced with experimental data .
- Case Study : In the synthesis of this compound precursors, enyne metathesis was used to establish stereochemistry, with discrepancies resolved via iterative NMR analysis .
Q. How can researchers optimize enantioselective synthesis of this compound to improve yield and purity?
Key methodologies include:
- Catalyst Screening : Chiral ligands (e.g., BINOL-derived phosphoramidites) in asymmetric hydrogenation or allylic alkylation reactions.
- Solvent Effects : Use of anhydrous THF or CH2Cl2 to stabilize intermediates.
- Temperature Control : Low-temperature (−78°C) reactions to minimize racemization.
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) and recrystallization from acetone/water mixtures.
- Example : LiHMDS-mediated aldol reactions achieved 85% yield and >95% ee in a key step for Amphidinolide O/P synthesis, applicable to V .
Q. What experimental designs address conflicting bioactivity data across studies of this compound?
Contradictory results are analyzed via:
- Meta-Analysis : Systematic review of IC50 values, cell line specificity, and assay protocols.
- Standardization : Adoption of NIH-recommended protocols (e.g., NCI-60 panel for cytotoxicity).
- Data Triangulation : Cross-validation using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers).
- Statistical Rigor : Use of ANOVA or t-tests to assess significance, with error bars reflecting triplicate experiments .
Q. How are computational models integrated into this compound’s structure-activity relationship (SAR) studies?
SAR workflows involve:
- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with molecular targets (e.g., tubulin).
- QSAR Modeling : ML-based algorithms (Random Forest, SVM) trained on cytotoxicity data from analogs.
- MD Simulations : GROMACS for assessing conformational stability in aqueous vs. membrane environments.
- Validation : Correlation of in silico predictions with in vitro results to refine models .
Guidelines for Reproducibility
- Materials : Specify sources of reagents (e.g., Sigma-Aldryl grade) and marine samples (geographic origin, strain ID).
- Data Sharing : Deposit raw NMR spectra in public repositories (e.g., Zenodo) and provide accession numbers .
- Ethical Compliance : Adhere to Nagoya Protocol for marine sample collection and cite permits in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
